

Application Notes and Protocols: FHT-1015 Cell Culture Treatment

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Compound of Interest

Compound Name: FHT-1015

Cat. No.: B10830117

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of **FHT-1015**, a potent and selective allosteric inhibitor of the SMARCA4/SMARCA2 ATPase of the BAF chromatin remodeling complex. The following information is intended to guide researchers in setting up and performing cell-based assays to evaluate the effects of **FHT-1015**.

Mechanism of Action

FHT-1015 is a highly selective, allosteric inhibitor of both SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), with IC50 values in the low nanomolar range.[1][2] By binding to an allosteric site, **FHT-1015** induces a conformational change that inhibits the ATPase activity of these core subunits of the BAF (SWI/SNF) chromatin remodeling complex. [1] This inhibition leads to lineage-specific changes in chromatin accessibility, particularly at enhancer regions, thereby preventing the binding of key cancer-associated transcription factors such as SOX10 and MITF in uveal melanoma.[2][3] The disruption of this transcriptional axis ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.[3][4]

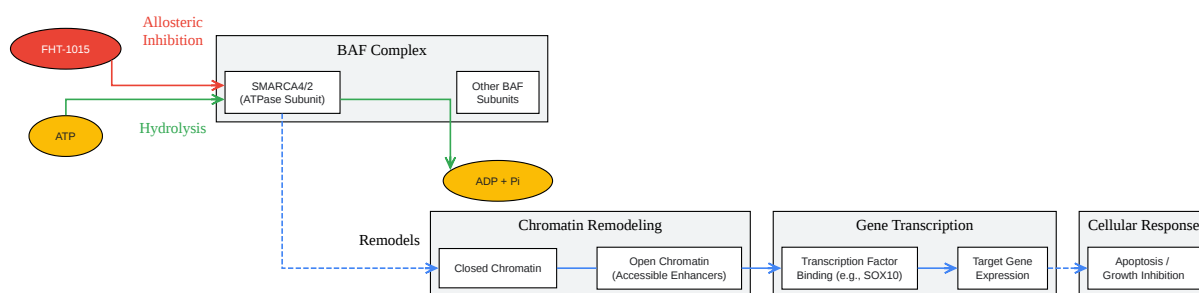
Data Summary: In Vitro Efficacy of FHT-1015

The following table summarizes the key in vitro parameters for **FHT-1015** activity.

Parameter	Value	Target/Cell Line	Reference
IC50 (SMARCA4)	4 nM (≤ 10 nM)	Biochemical Assay	[1][2]
IC50 (SMARCA2)	5 nM (≤ 10 nM)	Biochemical Assay	[1][2]
IC50 (CHD4)	> 400 μ M	Biochemical Assay	[2]
Effective Concentration	10 nM - 1 μ M	MC38, CT26, 92-1, MP41, MP46	[1][3]
Treatment Duration	1 - 7 days	MC38, CT26, 92-1, MP41	[1][3]

Signaling Pathway of FHT-1015

The diagram below illustrates the proposed signaling pathway affected by **FHT-1015**.



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Caption: **FHT-1015** allosterically inhibits the SMARCA4/2 ATPase activity of the BAF complex.

Experimental Protocols

Preparation of **FHT-1015** Stock Solution

FHT-1015 is soluble in DMSO.[\[2\]](#)

- Reagent: **FHT-1015** powder, DMSO (cell culture grade)
- Procedure:
 - Prepare a 10 mM stock solution of **FHT-1015** by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock from **FHT-1015** with a molecular weight of 555.69 g/mol, dissolve 5.56 mg in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[\[1\]](#)

General Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted from methodologies used in studies on uveal melanoma cell lines.[\[3\]](#)

- Materials:
 - Uveal melanoma cell lines (e.g., 92-1, MP41) or other sensitive cell lines.
 - Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
 - **FHT-1015** stock solution (10 mM in DMSO).
 - Vehicle control (DMSO).
 - 96-well clear-bottom, white-walled plates.

- CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Luminometer.
- Procedure:
 - Seed cells in a 96-well plate at a density of 2,000 - 5,000 cells per well in 90 µL of complete growth medium.
 - Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
 - Prepare a serial dilution of **FHT-1015** in complete growth medium. A typical final concentration range would be from 1 nM to 10 µM. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest **FHT-1015** concentration.
 - Add 10 µL of the diluted **FHT-1015** or vehicle control to the respective wells.
 - Incubate the plate for 3 to 7 days at 37°C and 5% CO₂.^[3]
 - After the incubation period, equilibrate the plate to room temperature for 30 minutes.
 - Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
 - Add 100 µL of the CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate-reading luminometer.
 - Calculate the relative viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

Protocol for Analysis of Chromatin Accessibility (ATAC-seq)

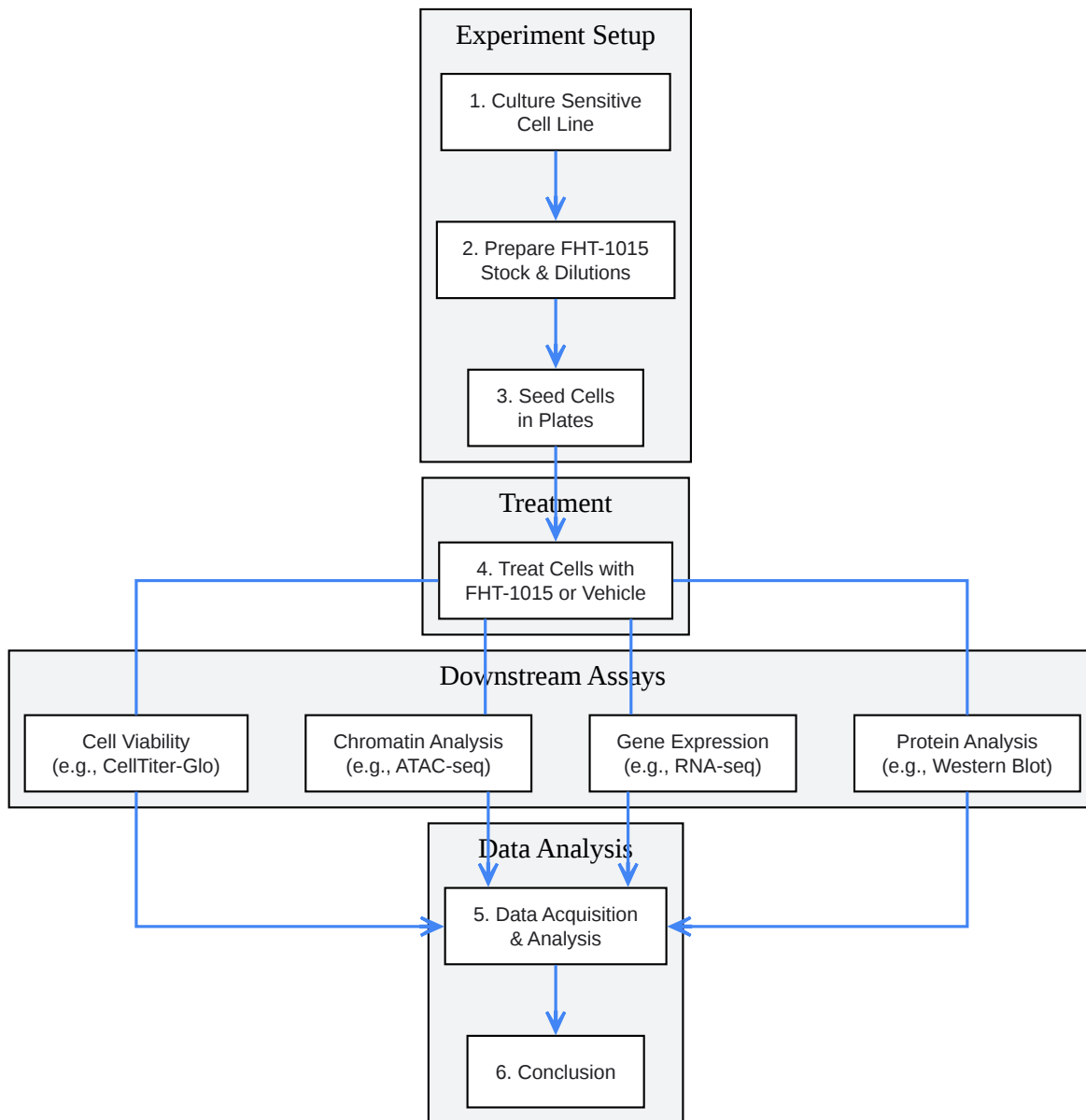
This protocol provides a general workflow for assessing changes in chromatin accessibility following **FHT-1015** treatment, as performed in foundational studies.[\[3\]](#)[\[5\]](#)

- Materials:
 - Sensitive cell line (e.g., 92-1).
 - Complete growth medium.
 - **FHT-1015** stock solution.
 - Vehicle control (DMSO).
 - ATAC-seq kit (e.g., Illumina Tagment DNA Enzyme and Buffer Kit).
 - Reagents for cell lysis, transposition, and DNA purification.
- Procedure:
 - Plate cells (e.g., 500,000 cells in a 6-well plate) and allow them to attach overnight.
 - Treat the cells with the desired concentration of **FHT-1015** (e.g., 100 nM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).[\[4\]](#)[\[5\]](#)
 - Harvest the cells by trypsinization and wash with ice-cold PBS.
 - Count the cells and take 50,000 cells for the ATAC-seq procedure.
 - Lyse the cells in a cold lysis buffer to isolate the nuclei.
 - Perform the transposition reaction by incubating the nuclei with the transposase enzyme at 37°C. This enzyme will cut the DNA in open chromatin regions and ligate sequencing adapters.
 - Purify the tagmented DNA using a DNA purification kit.
 - Amplify the purified DNA by PCR to add index sequences for multiplexing.
 - Purify the amplified library.

- Perform quality control on the library (e.g., using a Bioanalyzer) to check the size distribution.
- Sequence the library on a high-throughput sequencing platform.
- Analyze the sequencing data to identify regions of differential chromatin accessibility between **FHT-1015**-treated and control samples. This typically involves peak calling and differential binding analysis.[3]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating **FHT-1015**.



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Caption: A general workflow for in vitro testing of **FHT-1015**.

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